N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13736905
InChI: InChI=1S/C5H15N3.2ClH/c1-7-4-5-8-3-2-6;;/h7-8H,2-6H2,1H3;2*1H
SMILES: CNCCNCCN.Cl.Cl
Molecular Formula: C5H17Cl2N3
Molecular Weight: 190.11 g/mol

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride

CAS No.:

Cat. No.: VC13736905

Molecular Formula: C5H17Cl2N3

Molecular Weight: 190.11 g/mol

* For research use only. Not for human or veterinary use.

N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride -

Specification

Molecular Formula C5H17Cl2N3
Molecular Weight 190.11 g/mol
IUPAC Name N'-[2-(methylamino)ethyl]ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C5H15N3.2ClH/c1-7-4-5-8-3-2-6;;/h7-8H,2-6H2,1H3;2*1H
Standard InChI Key YCARBJIETBBDTP-UHFFFAOYSA-N
SMILES CNCCNCCN.Cl.Cl
Canonical SMILES CNCCNCCN.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure and Nomenclature

The compound’s IUPAC name, N1-(2-aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride, reflects its branched aliphatic amine structure. The molecule consists of a central ethane-1,2-diamine backbone substituted with a methyl group at the N2 position and an aminoethyl group at the N1 position. Protonation of the amine groups by hydrochloric acid yields the dihydrochloride salt, enhancing its stability and solubility in polar solvents .

The structure is corroborated by spectral data, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, the 1H^1\text{H}-NMR spectrum exhibits signals corresponding to methyl (δ\delta 2.2–2.4 ppm) and amine protons (δ\delta 1.5–1.8 ppm), while the IR spectrum shows N–H stretching vibrations at 3300–3500 cm⁻¹ .

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of N1-(2-Aminoethyl)-N2-Methylethane-1,2-Diamine Dihydrochloride

PropertyValueSource
Molecular FormulaC5H17Cl2N3\text{C}_5\text{H}_{17}\text{Cl}_2\text{N}_3
Molecular Weight190.1146 g/mol
Density0.91 g/cm³
Boiling Point84°C at 14 mmHg
LogP (Partition Coefficient)0.236
PSA (Polar Surface Area)55.28 Ų

The low LogP value indicates hydrophilic characteristics, aligning with its high solubility in water and methanol . The polar surface area further suggests strong hydrogen-bonding potential, critical for interactions in biological systems .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of N1-(2-aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride involves multi-step reactions, as detailed in patent WO2018193482A1 . A representative pathway includes:

  • Alkylation of Ethane-1,2-Diamine:
    2-Chloroacetonitrile reacts with ethane-1,2-diamine in the presence of a base (e.g., potassium carbonate) to form 2,2'-(ethane-1,2-diylbis(azanediyl))diacetonitrile .

  • Protection of Amine Groups:
    The intermediate is treated with di-tert-butyl dicarbonate (Boc anhydride) to yield Di-tert-butyl ethane-1,2-diylbis(cyanomethylcarbamate), stabilizing the amine groups during subsequent reactions .

  • Catalytic Hydrogenation:
    Raney nickel catalyzes the reduction of cyano groups to primary amines, producing Di-tert-butyl ethane-1,2-diylbis(2-aminoethylcarbamate) .

  • Deprotection and Salt Formation:
    Hydrochloric acid removes the Boc protecting groups, yielding the dihydrochloride salt. Purification via recrystallization from ethanol/water mixtures ensures >97% purity .

Process Optimization

Critical parameters for scalability include:

  • Temperature Control: Maintaining reactions at 25–30°C prevents side reactions .

  • Solvent Selection: Methanol and ethanol are preferred for their ability to dissolve intermediates and facilitate crystallization .

  • Catalyst Efficiency: Raney nickel’s activity is preserved by degassing reaction mixtures to exclude oxygen .

Industrial batches achieve yields exceeding 70%, with impurities (e.g., unreacted starting materials) controlled below 0.5% via HPLC monitoring .

Analytical Characterization

Spectroscopic Methods

  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 190.1146 ([M+H]⁺), consistent with the molecular formula .

  • Elemental Analysis: Calculated for C5H17Cl2N3\text{C}_5\text{H}_{17}\text{Cl}_2\text{N}_3: C, 31.59%; H, 8.94%; N, 22.10%. Found: C, 31.52%; H, 8.89%; N, 22.03% .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s branched amine structure makes it a precursor to metal-chelating agents. For example, analogues like trientine dihydrochloride (used in Wilson’s disease) share structural motifs, suggesting potential therapeutic applications .

Coordination Chemistry

Primary and secondary amine groups enable complexation with transition metals (e.g., Cu²⁺, Ni²⁺). Such complexes are investigated for catalytic applications in organic synthesis .

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